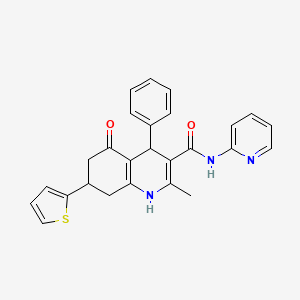![molecular formula C19H13N3O4S B4169192 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4169192.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide
説明
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the family of Janus kinase (JAK) inhibitors, which are known to regulate the immune system and inflammatory responses. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide can block the downstream effects of these cytokines, which are known to play a role in autoimmune diseases. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has also been shown to inhibit JAK1 and JAK2, which are involved in other signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has been shown to reduce inflammation and modulate the immune response in various animal models and clinical trials. In a phase II clinical trial for rheumatoid arthritis, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide was shown to significantly reduce the signs and symptoms of the disease compared to placebo. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has also been shown to improve skin lesions in patients with psoriasis and reduce the frequency of relapses in patients with multiple sclerosis. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has a good safety profile and has been well-tolerated in clinical trials.
実験室実験の利点と制限
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has several advantages as a research tool for studying the immune system and inflammatory responses. It selectively inhibits JAK3, which is primarily expressed in immune cells, and has a good safety profile. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide can be used to study the effects of JAK inhibition on cytokine signaling and immune cell function. However, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has limitations as a research tool, as it is a small molecule drug with potential off-target effects. It may also have limited specificity for JAK3, as it has been shown to inhibit JAK1 and JAK2 at higher concentrations.
将来の方向性
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there is still much to be learned about its mechanism of action and potential therapeutic applications. Future research could focus on the following areas:
1. Development of more selective JAK3 inhibitors with improved specificity and safety profiles.
2. Investigation of the long-term effects of JAK inhibition on the immune system and potential risks of immunosuppression.
3. Identification of biomarkers for patient selection and monitoring of treatment response.
4. Evaluation of the efficacy of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide in combination with other immunomodulatory agents.
5. Development of animal models to study the effects of JAK inhibition on different cell types and disease models.
科学的研究の応用
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide can modulate the immune response and reduce inflammation. In preclinical studies, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
特性
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c20-10-14-13-5-2-6-17(13)27-19(14)21-18(23)16-8-7-15(26-16)11-3-1-4-12(9-11)22(24)25/h1,3-4,7-9H,2,5-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFCEQHOVHRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4169110.png)
![ethyl 2-amino-3-cyano-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4169117.png)
![2-(4-bromophenyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169124.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4169128.png)
![5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B4169136.png)
![4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4169146.png)
![N-cyclohexyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4169154.png)

![dimethyl 2-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)terephthalate](/img/structure/B4169171.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4169187.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-naphthalenesulfonamide](/img/structure/B4169202.png)

![4-[(3-aminopropyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4169215.png)
![ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4169216.png)